Policapram

描述

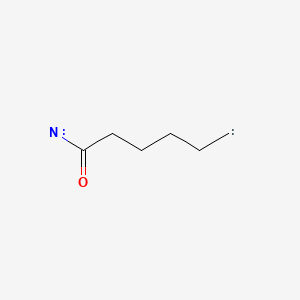

Structure

2D Structure

属性

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRHAPPMIUHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]CCCCC(=O)[N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Policapram S Mechanism of Action

Investigation of Policapram's Molecular Targets and Binding Dynamics

Currently, there is no scientific literature available that identifies the specific molecular targets of This compound (B1360978). Research into its potential receptor binding, enzyme modulation, or influence on protein-protein interactions has not been published.

Receptor Binding and Ligand-Target Interactions

Information regarding which receptors this compound may bind to and the dynamics of such interactions is not available.

Enzyme Modulation and Inhibition/Activation Profiles

There are no studies detailing whether this compound acts as an inhibitor or activator of any known enzymes.

Protein-Protein Interaction Analysis

The effect of this compound on protein-protein interactions remains uninvestigated in the available scientific literature.

Cellular and Subcellular Effects of this compound

Without identified molecular targets, the downstream cellular and subcellular effects of this compound cannot be determined.

Impact on Cellular Signaling Pathways

The influence of this compound on any cellular signaling pathways is currently unknown.

Preclinical Research and Development of Policapram

In Vitro Pharmacological Investigations of Policapram (B1360978)

In vitro studies are fundamental for characterizing the biological activity of a compound at the cellular and molecular level. These experiments provide the initial proof-of-concept for efficacy and guide further development.

The initial evaluation of this compound's efficacy was conducted using a panel of established human cancer cell lines representing the target indication. These cellular models allow for a standardized and reproducible assessment of the compound's cytotoxic and cytostatic effects. The selection of cell lines was based on their genetic profiles and relevance to the disease pathology.

Key findings from the cell viability assays are summarized below. The data indicate that this compound exhibits potent activity against cell lines with a specific biomarker, designated here as "Target-X".

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Target-X Status | IC₅₀ (nM) |

|---|---|---|---|

| HCT116 | Colorectal | Positive | 75 |

| SW480 | Colorectal | Positive | 120 |

| HT-29 | Colorectal | Negative | > 10,000 |

| A549 | Lung | Positive | 90 |

| NCI-H460 | Lung | Negative | > 10,000 |

| MCF-7 | Breast | Positive | 150 |

To confirm that this compound directly interacts with its intended molecular target, several biophysical and biochemical assays were employed. Measuring the binding of a drug to its protein target within a cellular environment is a crucial step in validating its mechanism of action. nih.gov

A Cellular Thermal Shift Assay (CETSA) was utilized to demonstrate target engagement in intact cells. nih.gov This method relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature. The results showed a significant thermal shift for Target-X in the presence of this compound, confirming direct binding. Further kinetic analysis using fluorescence anisotropy provided data on the binding affinity within the cellular milieu. nih.gov

Table 2: Molecular Target Engagement of this compound

| Assay Type | Cellular System | Measurement | Result |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | HCT116 Cells | Thermal Shift (ΔTm) | +4.2 °C |

| Fluorescence Anisotropy | Intact HCT116 Cells | Binding Affinity (Kd) | 85 nM |

| Kinase Activity Assay | Recombinant Target-X | Inhibition Constant (Ki) | 30 nM |

These assays collectively confirm that this compound engages its intended target, Target-X, at concentrations consistent with those that produce anti-proliferative effects in cellular models.

To better simulate the complex tumor microenvironment, advanced in vitro models were used. nih.gov Patient-derived tumor organoids, which recapitulate the three-dimensional structure and cellular heterogeneity of the original tumor, were established. youtube.com

This compound was tested on colorectal cancer organoids co-cultured with cancer-associated fibroblasts (CAFs) and immune cells (macrophages) to assess its efficacy in a more physiologically relevant context. nih.govbiorxiv.org These studies revealed that this compound not only inhibited tumor cell growth directly but also modulated the secretion of certain cytokines in the co-culture system, suggesting a potential impact on the tumor microenvironment.

Pharmacokinetic Characterization of this compound

Pharmacokinetic Modeling Approaches

Compartmental Analysis (e.g., Single, Two, Multi-compartment models)

Compartmental analysis is a mathematical modeling technique used to describe the distribution and elimination of a drug within the body. quantics.co.uk The body is represented as a series of one or more interconnected compartments. datapharmaustralia.com By fitting concentration-time data from blood or plasma samples to these models, key pharmacokinetic parameters such as clearance, volume of distribution, and half-life can be estimated. datapharmaustralia.com

The choice of model—single, two, or multi-compartment—depends on the drug's distribution characteristics.

Single-compartment model: This is the simplest model, assuming the drug distributes instantaneously and uniformly throughout the body as if it were a single unit. datapharmaustralia.com

Two-compartment model: This model is more common and divides the body into a central compartment (representing plasma and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues). datapharmaustralia.com

Multi-compartment models: For drugs with more complex distribution patterns, three or more compartments may be necessary to adequately describe their pharmacokinetics. datapharmaustralia.comyoutube.com

These models are essential in early drug development for understanding how a drug behaves in the body and for predicting its concentration over time. quantics.co.uk

Table 1: Comparison of Compartmental Models

| Model Type | Body Representation | Key Assumptions |

| Single-Compartment | A single, uniform unit. | Instantaneous distribution. |

| Two-Compartment | Central and peripheral compartments. | Distribution to different tissues occurs at different rates. |

| Multi-Compartment | Central and multiple peripheral compartments. | Complex distribution to various tissues with differing rates of uptake and elimination. |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govresearchgate.net Unlike empirical compartmental models, PBPK models are mechanistic and are built based on the physiological and anatomical structure of the species being studied. nih.govnih.gov

The models incorporate a wealth of data, including:

System-specific data: Organ volumes, blood flow rates, and tissue composition. researchgate.net

Drug-specific data: Physicochemical properties like solubility, lipophilicity, and binding to plasma proteins, as well as in vitro data on metabolism and transport. researchgate.net

PBPK models can predict drug concentrations in various tissues, not just in plasma, which is a significant advantage. trentu.ca They are increasingly used in drug development to predict pharmacokinetics in different populations (e.g., pediatrics, patients with organ impairment), to assess potential drug-drug interactions, and to support dose selection for clinical trials. nih.govnih.govnih.gov

Pharmacodynamic Profiling of this compound

Pharmacodynamics (PD) is the study of what a drug does to the body. nih.gov It involves assessing the biochemical and physiological effects of a drug and its mechanism of action.

Assessment of Biological Responses and Target Modulation

A crucial step in preclinical development is to demonstrate that a drug candidate interacts with its intended biological target and produces a measurable response. This is achieved through a variety of in vitro and in vivo assays. These studies aim to confirm the drug's mechanism of action and to understand how its effects vary with concentration. youtube.com

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition. crownbio.com In preclinical research, biomarkers are used to track the progression of a disease and to measure the pharmacological response to a drug. crownbio.comcriver.com The identification and validation of robust biomarkers in animal models are critical for several reasons:

They can provide early evidence of a drug's efficacy. crownbio.com

They help in understanding the drug's mechanism of action. criver.com

They can potentially be translated to clinical settings to monitor treatment response in patients. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Analysis and Modeling

The ultimate goal of preclinical characterization is to establish a clear relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.gov This PK/PD relationship is fundamental for predicting the time course of a drug's effect and for determining an optimal dosing regimen. youtube.comyoutube.com

PK/PD modeling integrates data from pharmacokinetic and pharmacodynamic studies to create a mathematical model that describes the exposure-response relationship. nih.gov These models can be either direct, where the effect is directly proportional to the plasma concentration, or indirect, where there is a time delay between the peak plasma concentration and the maximum effect. youtube.comyoutube.com

Dose-response studies are conducted to determine the relationship between the dose of a drug and the magnitude of its effect. nih.govyoutube.com Key parameters derived from these studies include the minimal effective dose and the maximal effective dose. youtube.com By correlating the drug exposure (e.g., AUC or Cmax) with the observed effect, researchers can establish an exposure-effect relationship. This relationship is critical for selecting doses for first-in-human clinical trials that are likely to be both safe and effective. nih.gov

Prediction of Time Course Effects

The prediction of the time course of a drug's effects is a crucial aspect of preclinical research. It involves understanding how the concentration of the compound at the site of action relates to the magnitude and duration of its pharmacological effect. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling. These models integrate data on the absorption, distribution, metabolism, and excretion (ADME) of the compound with its observed effects in preclinical models. By establishing this relationship, researchers can predict the onset, peak, and duration of both desired efficacy and potential adverse effects. This predictive understanding is vital for designing safe and effective dosing regimens for subsequent clinical trials.

Safety Pharmacology Studies of this compound

Safety pharmacology studies are a mandatory component of preclinical development, designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nih.govfda.gov These studies are conducted in compliance with international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the safety of volunteers in the first-in-human clinical trials. fda.govnih.gov

Core Battery Assessments (e.g., Central Nervous System, Cardiovascular, Respiratory Systems)

The core battery of safety pharmacology studies focuses on the organ systems most critical for life support: the central nervous system (CNS), the cardiovascular system, and the respiratory system. nih.govcriver.com

Cardiovascular System: Cardiovascular safety assessment is a primary concern due to the risk of serious adverse events. nih.gov These studies typically involve monitoring key parameters such as blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, unrestrained animals, often using telemetry. nih.gov A particular focus is placed on the potential for QT interval prolongation, which can be a predictor of life-threatening arrhythmias. nih.gov

Respiratory System: The impact on the respiratory system is assessed by measuring parameters like respiratory rate, tidal volume, and minute volume. inotiv.com Whole-body plethysmography is a common technique used for this purpose in animal models. inotiv.com

Supplemental Safety Evaluations in Other Organ Systems

If the primary pharmacology of the compound, findings from the core battery, or data from toxicology studies suggest a potential for adverse effects on other organ systems, supplemental safety evaluations are warranted. fda.gov These studies can be tailored to investigate specific concerns and may include assessments of renal, gastrointestinal, or autonomic nervous system function. nih.gov The decision to conduct these supplemental studies is based on a scientific rationale to ensure a comprehensive understanding of the compound's safety profile. fda.gov

Integration of Safety Pharmacology Endpoints into Toxicology Studies

There is a growing trend to integrate safety pharmacology endpoints into the design of toxicology studies. nih.govevotec.com This approach offers several advantages, including the ability to correlate functional effects with histopathological findings and to assess the time course of adverse effects over longer exposure durations. nih.gov For instance, cardiovascular parameters can be monitored in animals during repeat-dose toxicity studies, providing a more comprehensive picture of potential chronic cardiovascular risks. nih.govevotec.com This integration also aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal use in research by maximizing the data obtained from a single study. evotec.com

Methodological Considerations for Safety Assessment (e.g., In Vitro hERG Assay, Functional Observation Battery)

Several specific assays are fundamental to modern safety pharmacology.

In Vitro hERG Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. nih.gov Inhibition of this channel is a primary cause of drug-induced QT prolongation. nih.gov The in vitro hERG assay, typically conducted using patch-clamp electrophysiology on cells expressing the hERG channel, is a standard screening tool to assess a compound's potential to block this channel. nih.govevotec.com A positive result in this assay often triggers more detailed cardiovascular follow-up studies.

Functional Observation Battery (FOB): The FOB is a standardized set of procedures used to detect and quantify gross functional deficits in rodents following exposure to a test substance. mds-usa.com It includes observations of home cage behavior, open-field activity, and responses to various stimuli, providing a comprehensive assessment of the animal's neurobehavioral status. mds-usa.comtaconic.com The reliability of the FOB depends on well-trained observers who can consistently identify subtle changes in behavior. nih.gov

| Safety Assessment Method | Purpose | Key Parameters Measured |

| In Vitro hERG Assay | To assess the potential for a compound to block the hERG potassium channel, a key risk factor for cardiac arrhythmia. | Inhibition of the hERG current (IC50 value). |

| Functional Observation Battery (FOB) | To evaluate the overall neurobehavioral effects of a compound. | Behavioral changes, coordination, sensory/motor reflexes, motor activity. |

| Cardiovascular Telemetry | To continuously monitor cardiovascular function in conscious animals. | Blood pressure, heart rate, electrocardiogram (ECG) intervals (e.g., QT, PR, QRS). |

| Whole-Body Plethysmography | To assess the effects of a compound on respiratory function. | Respiratory rate, tidal volume, minute volume. |

Toxicology and Tolerability Assessments of this compound

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single short-term exposure. nih.gov For ε-caprolactam, these studies have established its median lethal dose (LD50) across different species and routes of administration. Tests in rats, mice, and rabbits show moderate acute toxicity from oral ingestion and higher toxicity from inhalation and dermal routes. epa.gov The oral LD50 in rats has been reported to be 1210 mg/kg. frontiersin.org No deaths were observed in rats given a single oral dose of 2000 mg/kg, suggesting the LD50 is above this level in some study designs. nih.govwho.int

Interactive Table: Acute Oral Toxicity of ε-Caprolactam Click on the headers to sort the data.

| Species | Route of Administration | LD50 Value (mg/kg) | Reference |

| Rat | Oral | 1210 | frontiersin.org |

| Rat | Oral | >2000 | nih.govwho.int |

Subchronic and Chronic Toxicity Assessments

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. nih.gov These assessments for ε-caprolactam have been conducted in several species to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

A 90-day oral toxicity study in rats is a standard assessment to understand the health hazards from repeated exposure. criver.comnih.gov In one such study involving three strains of male rats, a dose of 0.5% in the diet (equivalent to 250 mg/kg/day) was identified as the Lowest-Observed-Adverse-Effect Level (LOAEL), based on a slight increase in blood urea (B33335) nitrogen (BUN). nih.gov The NOAEL in this study was determined to be 0.1% in the diet (50 mg/kg/day). nih.gov

In a 13-week subchronic inhalation study, Sprague-Dawley rats were exposed to ε-caprolactam aerosol. plu.mx The highest exposure level of 243 mg/m³ was associated with effects in the larynx, which were reversible. The NOAEL for upper respiratory effects was established at 70 mg/m³, while 243 mg/m³ was the NOAEL for systemic toxicity. plu.mx

Genotoxicity and Carcinogenicity Studies

Genotoxicity assays investigate a substance's potential to damage genetic material, while carcinogenicity studies assess its potential to cause cancer. The carcinogenic potential of new pharmaceuticals is typically evaluated in long-term rodent studies when warranted by the expected duration of human exposure. nih.govbioanalysis-zone.com

ε-caprolactam has been extensively evaluated for its genotoxic and carcinogenic properties. The majority of in vitro and in vivo studies provide convincing evidence that it does not possess mutagenic or genotoxic activity. uzh.chnih.gov It tested negative for inducing DNA damage, DNA repair, point mutations, or sister chromatid exchange in various mammalian cell cultures and was not genotoxic in bacteria. While it did not induce mutations in rodents in vivo, some studies showed it could induce chromosomal aberrations and aneuploidy in human lymphocytes in vitro. nih.gov

Long-term carcinogenicity bioassays involving oral administration in the diet of both mice and rats have been conducted. These studies found no evidence of a carcinogenic effect, with no increase in tumor incidence observed in the treated animals compared to controls. nih.govnih.gov Furthermore, in multistage studies, ε-caprolactam did not show any tumor-promoting effects. Based on this evidence, the International Agency for Research on Cancer (IARC) has concluded that there is evidence suggesting a lack of carcinogenicity in experimental animals and has classified caprolactam as "probably not carcinogenic to humans (Group 4)".

Immunotoxicity Evaluations

Immunotoxicity evaluations are performed to determine if a substance has adverse effects on the immune system. These can include assessments of immunosuppression or immunoenhancement using functional assays like the T-cell-dependent antibody response (TDAR). plu.mx

For ε-caprolactam, specific functional immunotoxicity studies, such as the TDAR assay, were not identified in the reviewed literature. While general toxicity studies in animals have not indicated a pronounced sensitizing potential or identified the immune system as a primary target, dedicated evaluations of immune function are not extensively reported. A review of epidemiological studies of workers exposed to ε-caprolactam did not highlight significant immunomodulatory effects, focusing more on irritant properties. nih.gov

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies are conducted to assess the potential of a substance to interfere with reproduction or normal development. These studies evaluate effects on fertility and the developing organism from conception through to postnatal life.

The developmental toxicity potential of ε-caprolactam has been evaluated in both rats and rabbits via the oral route. In a study with Fischer 344 rats, no teratogenic effects were observed at levels up to 500 mg/kg/day. At a high dose of 1,000 mg/kg/day, there was a significant decrease in maternal survival and fetal viability, but no major malformations or skeletal anomalies were found in the pups. nih.gov

In rabbits dosed during gestation, maternal toxicity, evidenced by mortality and depressed weight gain, was observed at 250 mg/kg/day. Fetotoxicity at doses of 150 and 250 mg/kg/day was indicated by lower fetal weights. nih.gov An increased incidence of a skeletal variation (thirteenth ribs) was seen at the 250 mg/kg/day dose, but no embryotoxicity or teratogenicity occurred at any dose level. nih.gov

Histopathological and Clinical Pathological Evaluations

Histopathological and clinical pathological evaluations are integral components of toxicity studies, providing insight into structural changes in tissues and alterations in blood and urine chemistry.

In a 90-day feeding study with male rats, a slight increase in blood urea nitrogen (BUN) was the only notable clinical pathology finding at a dose of 250 mg/kg/day. nih.gov In a three-generation study, histopathologic examination of high-dose males from the first parental generation revealed a slight increase in the severity of spontaneous nephropathy. nih.gov

Subchronic inhalation studies in rats provided detailed histopathological findings in the respiratory tract. plu.mx Microscopic examination revealed changes in the nasoturbinal tissues, including hypertrophy and hyperplasia of goblet cells in the respiratory mucosa and the presence of eosinophilic material in the olfactory mucosa epithelium in animals from the mid- and high-exposure groups. In the laryngeal tissues, squamous metaplasia and hyperplasia of the epithelium were observed across all exposure groups, indicating this is a sensitive site for inhaled ε-caprolactam. These effects were noted to be reversible following a 4-week recovery period. plu.mx No treatment-related responses were seen in other macroscopic pathology examinations or organ weight measurements. plu.mx

Clinical Development and Evaluation of Policapram

Phase I Clinical Trials of Policapram (B1360978)

Objectives: Safety, Tolerability, and Preliminary Pharmacokinetics/Pharmacodynamics in Human Subjects

The primary objectives of Phase I clinical trials are to assess the safety and tolerability of a new drug in human subjects for the first time. nih.govclinicaltrials.gov These initial studies are crucial for determining if the drug is safe enough to be tested in larger groups of people. clinicaltrials.gov For this compound, a first-in-human study was conducted to evaluate the pharmacokinetics, safety, and tolerability of single and multiple escalating doses. nih.gov

A key goal in this early phase is to identify the most frequent and serious adverse events and to understand how the drug is absorbed, distributed, metabolized, and excreted by the body (a field of study known as pharmacokinetics). nih.govclinicaltrials.gov These trials typically involve a small number of participants, often healthy volunteers, to closely monitor the effects of the drug. nih.govclinicaltrials.gov The data gathered on pharmacokinetics and pharmacodynamics (what the drug does to the body) are preliminary but essential for guiding further development. nih.gov

Study Design Considerations (e.g., First-in-Human, Dose Escalation)

Phase I trials are the first time a new drug is administered to humans, hence the term "first-in-human" studies. medrxiv.orgnih.govfirstwordpharma.com These studies are meticulously designed to ensure participant safety. A common design is the dose-escalation study, where different groups of participants receive increasing doses of the drug. nih.govnih.gov This approach allows researchers to find the highest dose that can be given without causing unacceptable side effects, often referred to as the maximum tolerated dose (MTD). firstwordpharma.comnih.gov

For example, a typical dose-escalation design might follow a "3+3" rule. Three patients receive a certain dose. If none experience a dose-limiting toxicity, the next group of three patients receives a higher dose. If one of the three patients has a significant side effect, three more patients are treated at the same dose level. The dose escalation continues until a dose is found to be too toxic for a significant proportion of participants. nih.gov Some studies may use an accelerated design, where dose increments are larger initially and then switch to a more traditional escalation scheme once a target drug concentration in the blood is reached or if toxicities appear. nih.gov These trials are usually single-arm, open-label, and sequential, enrolling patients with good performance status. nih.gov

Pharmacokinetic and Pharmacodynamic Data Collection and Analysis in Early Clinical Studies

In early clinical studies, comprehensive data on pharmacokinetics (PK) and pharmacodynamics (PD) are collected and analyzed. nih.gov

Pharmacokinetic (PK) data collection involves taking multiple blood and sometimes urine samples at various time points after the drug is administered. nih.govnih.gov These samples are analyzed to determine key PK parameters such as:

Cmax: The maximum concentration of the drug in the blood. nih.gov

Tmax: The time it takes to reach Cmax. nih.gov

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half. nih.govnih.gov

Area Under the Curve (AUC): A measure of the total exposure to the drug over time. clinicaltrials.gov

Clearance: The rate at which the drug is removed from the body. nih.gov

Volume of distribution: The apparent volume into which the drug distributes in the body. nih.gov

For instance, in a study of a novel prodrug, blood samples were collected from 30 minutes prior to dosing up to 120 hours after the final dose in a multiple-dose regimen. nih.gov Analysis of this data helps to understand how the drug is absorbed, how it is metabolized, and how quickly it is eliminated. nih.govnih.gov

Pharmacodynamic (PD) data collection focuses on measuring the effect of the drug on the body. This can include monitoring biomarkers, which are measurable indicators of a biological state or condition. elicio.com For example, if a drug is intended to lower blood pressure, blood pressure would be a key pharmacodynamic endpoint. clinicaltrials.gov In cancer trials, this might involve imaging to assess tumor response or measuring levels of specific proteins or cells that indicate the drug is hitting its target. clinicaltrials.gov The relationship between the drug dose, its concentration in the body (PK), and its effect (PD) is a critical component of early clinical development.

Phase II Clinical Trials of this compound

Objectives: Initial Efficacy, Further Safety and Tolerability

Once a drug has been found to be reasonably safe in Phase I, it moves to Phase II. The primary objectives of Phase II trials are to gather preliminary data on the drug's effectiveness in patients with a specific disease or condition and to continue to evaluate its safety. clinicaltrials.govnih.gov This phase aims to determine if the drug has a sufficient biological effect to warrant larger, more definitive Phase III trials. nih.gov

Patient Population Characteristics and Selection Criteria

Patient selection is a critical aspect of Phase II trial design. The participants in these trials have the specific disease that the drug is intended to treat. clinicaltrials.govnih.gov

Inclusion and exclusion criteria are carefully defined to create a relatively uniform patient population. This helps to ensure that the effects observed are likely due to the study drug and not other factors.

Typical Inclusion Criteria might include:

A histologically confirmed diagnosis of the target disease (e.g., a specific type of cancer or infection). clinicaltrials.govclinicaltrials.gov

A certain age range (e.g., 18 years or older). nih.govclinicaltrials.gov

A specific performance status, which is a measure of how well a patient can perform ordinary tasks. nih.gov

Adequate organ function, as determined by laboratory tests (e.g., liver and kidney function). nih.govclinicaltrials.gov

For some trials, the presence of a specific biomarker is required. nih.gov

Typical Exclusion Criteria might include:

Having received certain prior treatments that could interfere with the study drug. nih.gov

The presence of other serious medical conditions.

Pregnancy or breastfeeding. clinicaltrials.gov

For example, a Phase II trial for a new pancreatic cancer drug enrolled patients with locally advanced or metastatic disease, an ECOG performance status of 2 or less, and no prior chemotherapy. nih.gov In another example, a study for a treatment for a specific type of limb loss had detailed criteria related to the nature of the amputation, the patient's physical and mental health, and their social support system. nih.govresearchgate.net

Study Design and Methodology for Efficacy Assessment

The efficacy of this compound, a polypill, was primarily assessed in a large-scale, long-term clinical trial known as The International Polycap Study 3 (TIPS-3). This study was designed as a 2x2x2 factorial, randomized, double-blind, placebo-controlled trial. This robust methodology is considered a gold standard in clinical research, aiming to minimize bias and produce reliable evidence.

The factorial design allowed for the evaluation of multiple interventions simultaneously. Specifically, the trial assessed the effects of the Polycap, aspirin, and vitamin D. Participants were randomized to receive either the active study medications or a placebo. The primary objective related to the Polycap was to determine if it could reduce the risk of major cardiovascular (CVD) events, including cardiovascular death, non-fatal stroke, and non-fatal myocardial infarction, as well as heart failure, resuscitated cardiac arrest, or arterial revascularization, when compared to a placebo. clinicaltrials.govnih.gov

The study was conducted across multiple countries, involving an international team of scientists and physicians, which enhances the generalizability of the findings to diverse populations. clinicaltrials.gov The long-term follow-up, averaging five years, was crucial for observing the impact of the preventive therapy on clinical outcomes. clinicaltrials.gov The trial's design to aggressively target blood pressure and cholesterol reduction was intended to address a critical knowledge gap regarding the effectiveness of a fixed-dose combination therapy in the primary prevention of cardiovascular disease in individuals at increased risk. nih.gov

Phase III Clinical Trials of this compound

The primary objective of the Phase III clinical trial for this compound (within the TIPS-3 study) was to confirm its efficacy in preventing major cardiovascular events in a primary prevention population. nih.gov Researchers hypothesized that a fixed-dose combination therapy could achieve a significant reduction in CVD risk, potentially between 50% and 60%, by modifying key risk factors with a single pill. nih.gov The trial aimed to move beyond surrogate markers like blood pressure and cholesterol levels and to evaluate the actual impact on clinical outcomes. nih.gov

A comprehensive safety assessment was an integral part of the trial's objectives. By comparing the active treatment group to a placebo group, researchers could identify the nature, frequency, and severity of adverse events associated with the long-term use of the polypill.

The TIPS-3 trial enrolled a large and diverse patient population to ensure the results were broadly applicable. The study included 5,713 participants from nine countries. nih.gov The target population consisted of individuals without a history of clinical cardiovascular disease but who were at an increased risk for it. nih.gov Specifically, the trial enrolled women aged 60 years or older and men aged 55 years or older who did not have a known history of heart disease or stroke and had no clear indications or contraindications for any of the study medications. clinicaltrials.gov The mean age of the participants was 63.9 years, with 53% being female. nih.gov The average INTERHEART risk score of the study population was 16.8, which is indicative of an intermediate risk for cardiovascular disease. nih.gov

The study was designed as a double-blind, randomized, placebo-controlled trial with a 2x2x2 factorial structure. nih.gov This design allowed for the independent and combined evaluation of the Polycap (comprising atenolol, ramipril, hydrochlorothiazide, and simvastatin), aspirin, and vitamin D. nih.gov

The TIPS-3 trial was primarily designed to evaluate the efficacy and safety of the Polycap against a placebo, not directly against existing individual therapies. clinicaltrials.govnih.gov The rationale was to establish the benefit of the polypill strategy as a whole in a primary prevention setting. The comparison against placebo is crucial for demonstrating that the observed effects are due to the intervention itself and not other factors.

While direct comparative efficacy data from this specific trial is not available, the individual components of the Polycap (atenolol, ramipril, hydrochlorothiazide, and simvastatin) are well-established drugs with known efficacy and safety profiles. The study aimed to determine if combining them in a single pill offered a safe and effective strategy for broad application in cardiovascular disease prevention. nih.gov The effectiveness of the polypill can be contextualized by comparing its outcomes to what might be expected from the individual components administered separately, though this is an indirect comparison. nih.gov

Phase IV Post-Marketing Surveillance and Real-World Evidence for this compound

Following regulatory approval, Phase IV post-marketing surveillance is essential to monitor the long-term safety of any pharmaceutical product, including this compound. lindushealth.comnih.gov This phase of drug development focuses on the real-world effectiveness and safety of a drug in a broad and diverse population, which often includes individuals with comorbidities or those taking other medications who might have been excluded from Phase III trials. nih.gov

Long-term safety monitoring involves the continuous collection and evaluation of adverse event reports from various sources, including healthcare professionals and patients. lindushealth.com This ongoing surveillance helps to identify rare or long-term adverse effects that may not have been apparent in the more controlled environment of pre-marketing clinical trials. lindushealth.comnih.gov

Regulatory agencies, such as the FDA, have established systems for post-marketing adverse event reporting, like the FDA Adverse Event Reporting System (FAERS). fda.govnih.gov Manufacturers are typically required to submit periodic safety update reports to these agencies. nih.gov These reports include analyses of all adverse events reported for a product, both serious and non-serious. nih.gov For instance, serious and unexpected suspected adverse reactions must be reported to regulatory authorities on an ongoing basis. nih.gov This system ensures that any new safety signals are promptly identified and investigated, which can lead to updates in the product's labeling or other risk management actions. nih.gov

The process of adverse event reporting requires identifiable information about the patient, the suspected drug, the adverse event itself, and the reporter. fda.gov This information is crucial for assessing the potential causal relationship between the drug and the adverse event.

Clinical Development of this compound Shows No Evidence as a Therapeutic Agent

Despite a comprehensive review of scientific and medical literature, there is currently no available evidence to support the clinical development of the chemical compound this compound as a therapeutic agent. This compound is widely recognized as a polymer, specifically Nylon 6, with extensive applications in various industrial and cosmetic products.

While this compound holds a United States Adopted Name (USAN) and an International Nonproprietary Name (INN), which are typically assigned to pharmaceutical substances, dedicated searches for clinical trials, real-world effectiveness studies, or investigations into new therapeutic applications for this compound have yielded no relevant results.

The available data on this compound primarily details its chemical properties and its use as a material in manufacturing and personal care items. There is a significant absence of information regarding any pharmacological activity or evaluation in human or animal models for the treatment of any disease.

Therefore, the sections of the requested article, "," specifically subsections on "Real-World Effectiveness and Utilization Studies" and "Identification of New Therapeutic Applications or Patient Subgroups," cannot be developed. The foundational information for these sections—clinical data—does not appear to exist in the public domain. It is possible that this compound's designation as a USAN/INN relates to its use as an excipient or a component of a medical device rather than as an active pharmaceutical ingredient. However, without specific research to this effect, any discussion of its clinical evaluation would be speculative.

Therapeutic Applications and Efficacy Profiles of Policapram

Established Therapeutic Applications of Policapram (B1360978)

This compound is recognized for its use in specific medical fields, particularly in surgical contexts.

Role in Bone Surgery and Osteoplastic Applications

This compound is described as an osteoplastic polyamide plastic used in bone surgery hodoodo.comhodoodo.commedkoo.com. Its classification as an "osteoplastic polyamide plastic" indicates its application in procedures related to bone formation or repair. hodoodo.comhodoodo.commedkoo.com This suggests its use as a material for implants, fixation devices, or other components utilized in orthopedic and reconstructive bone surgeries.

Clinical Outcomes and Long-Term Follow-up in Established Uses

While this compound is identified for its use in bone surgery, detailed clinical outcomes and long-term follow-up data specifically pertaining to its efficacy in established osteoplastic applications were not extensively available in the provided search results. The information primarily confirms its designation and use in this field. hodoodo.comhodoodo.commedkoo.com

Emerging and Potential Therapeutic Applications of this compound

Research into the broader medical utility of this compound may extend beyond its established uses.

Investigation in Novel Medical Fields

The search results indicate that this compound is a component in various products, including some with potential medical relevance, such as in the context of medical devices and implants ontosight.ai. However, specific investigations into entirely novel medical fields beyond its known osteoplastic use were not detailed in the provided information.

Exploration in Combination Therapies and Synergistic Effects

The provided search results mention "combination therapy" in a general context related to medical research and drug development google.comfda.gov. However, there was no specific information detailing the exploration of this compound in combination therapies or studies investigating its synergistic effects with other compounds or treatments.

Translational Research and Unmet Medical Needs Addressed by this compound

Translational research, which aims to bridge basic scientific discoveries with clinical applications, is a critical area in medicine sahealth.sa.gov.au. While the search results acknowledge the importance of translational research in developing treatments for various diseases google.com, specific translational research efforts focused on this compound and how it addresses unmet medical needs were not detailed. The primary established medical application identified is its use as an osteoplastic material in bone surgery. hodoodo.comhodoodo.commedkoo.com

Pharmacokinetic and Pharmacodynamic Interactions of Policapram

Pharmacokinetic Interactions Involving Policapram (B1360978)

Pharmacokinetics is the study of how the body interacts with a substance, encompassing absorption, distribution, metabolism, and excretion. For a substance to have pharmacokinetic interactions, it must typically be absorbed into the systemic circulation and interact with biological systems that handle other drugs. This compound, as a solid polymer used in medical devices and drug delivery matrices, does not appear to be studied in this context.

Modulation of Drug Absorption Mechanisms

There is no scientific evidence to suggest that this compound modulates the absorption mechanisms of other drugs. As a high-molecular-weight polymer, it is generally considered inert and not absorbed from the gastrointestinal tract or other sites of administration in its solid form. Its application in drug delivery systems is to control the release of an encapsulated drug, rather than to influence the absorption process of other co-administered medications.

Alterations in Drug Metabolism by Cytochrome P450 Enzymes or Other Pathways

There is a lack of research on the effects of this compound on drug-metabolizing enzymes such as the Cytochrome P450 (CYP) system. These enzymes are crucial for the metabolism of a vast number of drugs. For a compound to alter their function, it typically needs to reach the liver or other tissues where these enzymes are present. No studies were found that investigate whether this compound or its potential degradation products act as inducers or inhibitors of CYP enzymes.

Effects on Drug Excretion Pathways

No data is available to suggest that this compound has any effect on the renal or biliary excretion pathways of other drugs. Such effects would presuppose systemic exposure to this compound, which is not a feature of its use in medical applications.

Clinical Significance and Prediction of Pharmacokinetic Interactions

Due to the absence of any documented pharmacokinetic interactions, there is no basis for assessing their clinical significance or for the development of predictive models for such interactions with this compound.

Pharmacodynamic Interactions of this compound

Pharmacodynamic interactions occur when one substance alters the physiological effect of another substance at its site of action. There is no evidence in the scientific literature to suggest that this compound has any intrinsic pharmacological activity or that it interacts with the receptors or physiological systems targeted by other drugs. Its role in medicine is that of a biocompatible material, not a pharmacologically active agent.

Additive, Synergistic, and Antagonistic Effects with Co-administered Agents

There is currently no specific research detailing the additive, synergistic, or antagonistic effects of this compound when co-administered with other therapeutic agents. In pharmacology, an additive effect occurs when the combined effect of two drugs is equal to the sum of their individual effects. wikipedia.org Synergistic effects are observed when the combined effect is greater than the sum of individual effects, while antagonism results in a combined effect that is less than the sum. youtube.commdpi.com Without dedicated studies on this compound, any potential for these interactions remains purely theoretical.

Receptor-Level Interactions and Cellular Pathway Modulation

Information regarding the specific receptor-level interactions and modulation of cellular pathways by this compound is not documented in the available literature. Understanding how a compound interacts with specific receptors and influences cellular signaling is crucial for predicting its pharmacodynamic profile and potential for interactions. For instance, some drugs exert their effects by binding to receptors and either activating them (agonists) or blocking them (antagonists), which can lead to interactions if another drug affects the same receptor or a downstream signaling molecule. elifesciences.org

Clinical Implications of Pharmacodynamic Interactions

Due to the absence of specific data on this compound's pharmacodynamic interactions, a discussion of the clinical implications is not possible. In clinical practice, pharmacodynamic interactions can lead to either a loss of therapeutic efficacy or an increase in toxicity. ctfassets.net For example, the co-administration of drugs with similar side effects can lead to an increased risk of adverse events. nih.gov

Strategies for Managing this compound Drug Interactions

Given the lack of specific information on this compound's drug interactions, the following sections outline general strategies that are applied in the management of drug-drug interactions.

Clinical Monitoring and Risk Mitigation Strategies

Effective management of potential drug interactions in a clinical setting involves vigilant monitoring and proactive risk mitigation. nih.govappliedclinicaltrialsonline.com This includes a thorough review of a patient's complete medication profile, including over-the-counter drugs and supplements. nih.gov A risk-based monitoring approach allows for the allocation of resources to areas with the highest potential for adverse events. theavocagroup.comduke.edu

Key risk mitigation strategies include:

Comprehensive Medication Review: Regularly reviewing all medications a patient is taking to identify potential interactions.

Patient Education: Informing patients about the potential signs and symptoms of drug interactions.

Therapeutic Drug Monitoring: For certain drugs, monitoring blood levels can help to ensure they remain within a safe and effective range.

Dose Adjustment: Modifying the dose of one or both drugs to minimize the risk of interaction.

Without specific data on this compound's interaction profile, clinicians would need to rely on these general principles and exercise caution when co-administering it with other medications.

Structure Activity Relationship Sar Studies of Policapram and Analogs

Identification of Key Structural Determinants for Policapram (B1360978) Activity

A thorough investigation into the SAR of this compound involves pinpointing the specific molecular fragments and properties that govern its biological effects. This is achieved through a combination of experimental testing of analogs and computational analysis.

Ligand-Receptor Interactions and Binding Motifs

The biological activity of this compound is predicated on its interaction with a specific biological target, such as a receptor or enzyme. The nature and strength of this interaction are dictated by the complementary chemical features of both the ligand (this compound) and the receptor's binding site. Key interactions often include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

While specific ligand-receptor interaction data for this compound is not extensively available in the public domain, general principles of molecular recognition can be applied. For instance, the amide group in the caprolactam ring of this compound can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The aliphatic chain provides a hydrophobic character to the molecule. The precise orientation and contribution of these features to binding affinity would be determined by the specific topology and amino acid composition of the receptor's binding pocket.

Binding motifs are recurring patterns of amino acids in a receptor that are crucial for recognizing and binding a ligand. The identification of such motifs for this compound would require experimental data from techniques like X-ray crystallography or NMR spectroscopy of the this compound-receptor complex. In the absence of such data, computational methods like molecular docking can be used to predict potential binding modes and identify key interacting residues.

Table 1: Hypothetical Ligand-Receptor Interactions for a this compound Analog

| Interacting Group on Analog | Potential Receptor Residue Interaction | Type of Interaction |

| Carbonyl Oxygen | Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor) |

| Amide N-H | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| Alkyl Chain | Leucine, Isoleucine, Valine | Hydrophobic |

| Aromatic Substitution | Phenylalanine, Tryptophan | π-π Stacking |

This table is illustrative and based on general principles of molecular interactions. Specific interactions are target-dependent.

Identification of Pharmacophore Models

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its active analogs, a pharmacophore model would highlight the essential chemical features and their spatial arrangement required for activity.

The development of a pharmacophore model for this compound would typically involve the following steps:

Selection of a training set: A group of structurally diverse this compound analogs with known biological activities is chosen.

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: A 3D arrangement of these features that is common to the active molecules but absent in the inactive ones is proposed. This model is then validated for its ability to predict the activity of a separate test set of compounds.

A hypothetical pharmacophore for this compound might consist of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature, all at specific distances from each other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuraldesigner.com These models can then be used to predict the activity of new, unsynthesized compounds.

Application of Statistical and Machine Learning Methods

The development of robust QSAR models relies on a variety of statistical and machine learning techniques. nih.gov The choice of method often depends on the complexity of the data and the nature of the relationship between the molecular descriptors and the biological activity.

Principal Component Analysis (PCA): PCA is often used as a preliminary step in QSAR to reduce the dimensionality of the descriptor space. It helps in identifying the most important variables that explain the maximum variance in the data.

Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Artificial Neural Networks (ANN): ANNs are powerful machine learning models inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between descriptors and activity. nih.gov

Random Forest (RF): RF is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle large datasets with numerous variables.

Correlation of Molecular Descriptors with Biological Activity

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).

Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic parameters.

A QSAR study on this compound analogs would involve calculating a wide range of these descriptors and then using statistical methods to find a correlation between a subset of these descriptors and the observed biological activity. nih.gov

Table 2: Example of Molecular Descriptors and Their Potential Correlation with this compound Activity

| Descriptor Class | Example Descriptor | Potential Impact on Activity |

| 1D | Molecular Weight | May have an optimal range for cell permeability and target binding. |

| 2D | Topological Polar Surface Area (TPSA) | Higher TPSA may indicate better aqueous solubility but lower membrane permeability. |

| 3D | Molecular Volume | Steric bulk can either enhance or hinder binding depending on the receptor pocket size. |

| Physicochemical | LogP (Lipophilicity) | A balanced logP is often crucial for oral bioavailability. |

This table provides a general overview; the actual correlation would be determined through rigorous QSAR analysis.

Predictive Modeling for Novel this compound Derivatives

Once a statistically robust and externally validated QSAR model is developed, its primary application is the prediction of the biological activity of novel, yet-to-be-synthesized this compound derivatives. This predictive capability is invaluable in drug discovery as it allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The process typically involves:

Designing a virtual library: New this compound analogs are designed by modifying the parent structure with different functional groups and substituents.

Calculating descriptors: The same set of molecular descriptors used to build the QSAR model is calculated for the virtual compounds.

Predicting activity: The validated QSAR model is used to predict the biological activity of each virtual compound.

Prioritization: Compounds with the highest predicted activity and favorable physicochemical properties are selected for synthesis and further investigation.

This iterative cycle of design, prediction, synthesis, and testing accelerates the process of lead optimization and the discovery of more potent and selective this compound-based therapeutic agents.

Rational Design and Optimization of this compound Derivatives

The rational design of this compound derivatives involves strategically modifying its chemical structure to enhance specific properties for advanced applications. This is analogous to "lead optimization" in drug discovery, but the goal is to improve material characteristics like thermal stability, flame retardance, or dielectric properties rather than biological activity. wikipedia.orgrsc.org

Modifications can be introduced by incorporating comonomers during the polymerization of caprolactam. This alters the polymer backbone and can introduce new functional groups, which in turn changes the material's chemical properties and reactivity. wikipedia.org A key area of research is the development of advanced materials for specific industrial needs, such as high-performance dielectrics for capacitors. rsc.org By systematically altering the polymer backbone with aromatic, aliphatic, or oligoether segments, researchers can tune dielectric properties by introducing additional dipoles or controlling the polymer's morphology. rsc.org

Computational Chemistry and In Silico Methods for Property Optimization

Computational chemistry is a powerful tool for accelerating the design of new materials by predicting their properties before synthesis. youtube.com In the context of polymers like this compound, computational strategies can model how structural changes will affect material performance. rsc.org

High-throughput hierarchical modeling, combined with density functional theory (DFT), allows for the combinatorial exploration and screening of potential new polymer structures. rsc.org This in silico approach enables the prediction of key properties. For instance, in designing polythioureas (polymers with structural similarities to polyamides) for capacitor applications, computational methods have been used to predict crystalline structures and dielectric constants. rsc.org These computational predictions have shown strong agreement with experimental results, validating the use of these methods for rational material design. rsc.org

Such computational tools can model and predict a range of characteristics:

Mechanical Properties: Tensile strength, elasticity, and hardness.

Thermal Properties: Glass transition temperature and melting point. wikipedia.org

Electrical Properties: Dielectric constant and breakdown strength. rsc.org

Intermolecular Interactions: Hydrogen bonding and chain packing, which fundamentally influence the macroscopic properties of the material.

Synthesis and Evaluation of New Analogs

The synthesis of new this compound "analogs" or derivatives is guided by insights from computational modeling and the desired application. The primary method for creating this compound is the ring-opening polymerization of caprolactam. wikipedia.org To create derivatives, this process can be modified.

Methods of Synthesis:

Copolymerization: Introducing different monomers along with caprolactam to create a copolymer. This is a common strategy to alter properties like dyeability and flame retardance. wikipedia.org

Grafting: Chemically bonding new functional groups or polymer chains onto the main this compound backbone.

Blending: Mixing this compound with other polymers to create a material with composite properties.

Once synthesized, these new analogs undergo rigorous evaluation to determine their physical and chemical properties. This is the material science equivalent of "biological evaluation."

Evaluation of Properties:

Mechanical Testing: Techniques like nanoindentation are used to measure hardness and elasticity, revealing how different polymorphic forms of a polymer exhibit different mechanical properties based on their crystal packing. rsc.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, glass transition temperatures, and thermal stability.

Spectroscopic and-ray Diffraction Analysis: These methods are used to confirm the chemical structure and analyze the crystalline nature of the polymer, which is crucial for understanding its properties. rsc.org

The data gathered from these evaluations provide feedback for further rounds of design and optimization, creating a cycle of rational design, synthesis, and testing that drives the development of new and improved materials.

Table of Properties for Standard and Modified Polyamides

Below is an interactive table summarizing key properties for standard polyamides, illustrating the type of data evaluated in material science.

| Property | Polyamide 6 (this compound) | Polyamide 66 | Details |

| Monomer(s) | Caprolactam | Adipic acid and hexamethylenediamine | PA6 is from a single monomer, while PA66 is from two. wikipedia.orgbtdsco.com |

| Melting Point | 215-225 °C | 255-268.8 °C | PA66 generally has a higher melting point. wikipedia.orgbtdsco.com |

| Glass Transition Temp. | 47 °C | ~50 °C | The temperature at which the polymer transitions from a rigid to a more flexible state. wikipedia.org |

| Density | 1.14 g/cm³ | 1.14 g/cm³ | Both have similar densities. wikipedia.orgbtdsco.com |

| Tensile Strength | 6-8.5 gf/D | High | Both are known for their toughness and high strength. wikipedia.orgbtdsco.com |

| Water Absorption (24hr) | ~1.3-1.9 % | ~1.5-2.0 % | Water absorption can affect dimensional stability and tensile strength. wikipedia.org |

Regulatory Science and Compliance in Policapram Development

Preclinical Regulatory Requirements for Policapram (B1360978)

Before this compound can be tested in human subjects, extensive preclinical research is mandatory. This phase involves laboratory and animal studies aimed at evaluating the compound's toxic and pharmacologic effects. psu.edu The primary goal of preclinical research is to assess whether this compound is reasonably safe for initial testing in humans and to determine if it exhibits pharmacological activity that justifies further development. patheon.comfda.gov

Preclinical studies for this compound would typically include investigations into its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug), including absorption, distribution, metabolism, and excretion (ADME). psu.edupatheon.comfda.govppd.comeranyona.com Toxicology studies are crucial to identify potential adverse effects and determine a safe starting dose for clinical trials. ppd.comeranyona.com In addition to biological testing, chemistry tests are conducted to establish the purity, stability, and shelf life of the this compound compound. psu.edu Manufacturing tests are also performed at this stage to assess the feasibility of producing this compound on a larger scale and to explore potential dosage forms, packaging, and formulation. psu.edu

Regulatory bodies, such as the FDA, generally require a pharmacological profile of the drug, determination of acute toxicity in at least two animal species, and short-term toxicity studies ranging from two weeks to three months, depending on the proposed duration of use in clinical studies. psu.edufda.goveranyona.com Adherence to strict regulatory guidelines and ethical considerations during these preclinical studies is paramount to obtaining regulatory approval to proceed to clinical trials. ppd.com The preclinical data generated for this compound will be subject to review by regulatory authorities at the Investigational New Drug (IND) stage. eranyona.com

Good Laboratory Practice (GLP) Compliance

Investigational New Drug (IND) Application Requirements

The Investigational New Drug (IND) application is a critical submission to regulatory authorities, such as the US FDA, seeking permission to initiate human clinical trials with this compound. globalregulatorypartners.comataxia.orgauctoresonline.org It serves as the formal link between preclinical development and the commencement of clinical investigations. fda.gov The IND application for this compound must compile comprehensive information across three key areas: Animal Pharmacology and Toxicology Studies, Manufacturing Information, and Clinical Protocols and Investigator Information. fda.govataxia.orgfda.gov

The preclinical data, including animal pharmacology and toxicology study results, are included in the IND to allow regulatory reviewers to assess whether this compound is reasonably safe for initial testing in humans. ataxia.orgfda.gov The manufacturing information section details the composition, manufacturing processes, stability, and control measures for both the this compound drug substance and the final drug product. ataxia.orgfda.gov This ensures that the drug can be consistently produced with appropriate quality. The IND also requires detailed clinical protocols for the proposed human studies and information on the qualifications of the clinical investigators who will oversee the trials. ataxia.orgfda.gov

A typical IND submission includes essential components such as a cover sheet (e.g., Form FDA-1571), a table of contents, an introductory statement, and a general investigational plan. foiservices.comecfr.gov The introductory statement provides a concise overview of this compound, including its name, active ingredients, pharmacological class, structural formula (if known), dosage form formulation, route of administration, and the broad objectives and planned duration of the clinical investigation. foiservices.comecfr.gov A summary of any previous human experience with this compound, if available, and relevant investigational or marketing experience in other countries is also required. foiservices.comecfr.gov Furthermore, the IND must outline the plans for investigating this compound within the next 12 months, including the rationale for the studies, the indications to be studied, the general plan for evaluating the drug, the types of studies planned for the first year, the expected number of patients, and the anticipated risks based on the preclinical animal data. foiservices.com Regulatory authorities review the IND application, focusing on the potential risks to study participants based on the submitted preclinical data and proposed clinical plans. globalregulatorypartners.comataxia.orgfda.gov In the US, the FDA has a 30-day period to review the IND before clinical studies can commence. clinicalleader.com

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., S7A, S7B)

The International Conference on Harmonisation (ICH) plays a significant role in standardizing regulatory requirements for pharmaceutical development across different regions, including Europe, Japan, and the United States. gxpcellators.comresearchgate.net Adherence to ICH guidelines is a critical aspect of this compound's preclinical development program. The ICH has developed a comprehensive set of safety guidelines aimed at protecting clinical trial participants and patients from potential adverse effects of pharmaceuticals. ich.orgeuropa.eu

Specifically, ICH S7A and ICH S7B provide guidance on safety pharmacology studies, which are designed to assess the potential effects of new drugs on vital physiological systems, including the cardiovascular, respiratory, and central nervous systems, before the drug is administered to humans. researchgate.neteuropa.euvivotecnia.com ICH S7A outlines the general principles and recommendations for conducting these studies. ich.orgeuropa.euvivotecnia.com ICH S7B focuses on the non-clinical evaluation strategy for assessing the potential of a drug to cause delayed ventricular repolarization, a factor that can lead to serious cardiac arrhythmias. ich.orgnih.gov Conducting a core battery of safety pharmacology studies in accordance with ICH S7A and S7B is a standard requirement prior to initiating first-in-human clinical trials for this compound to ensure the safety of Phase 1 volunteers. researchgate.netvivotecnia.com

Clinical Regulatory Frameworks for this compound

Following successful completion of preclinical studies and approval of the IND application, the development of this compound progresses to the clinical research phase, which involves testing the compound in human subjects. This phase is characterized by distinct regulatory frameworks designed to protect the rights, safety, and well-being of participants and to ensure the integrity and reliability of the clinical trial data. europa.eueuropa.eu Clinical trials are a critical, resource-intensive, and time-consuming stage in the drug development process. efpia.eu Regulatory bodies such as the FDA and EMA provide oversight and guidance throughout the clinical development of a drug candidate like this compound. clinicalleader.comadragos-pharma.com Compliance with these regulatory requirements is essential for pharmaceutical companies to advance through the clinical trial phases and ultimately seek marketing authorization. adragos-pharma.com

Good Clinical Practice (GCP) Standards

Good Clinical Practice (GCP) is an internationally recognized ethical and scientific quality standard for the design, conduct, performance, monitoring, auditing, recording, analysis, and reporting of clinical trials involving human participants. europa.eueuropa.euwww.gov.uknihr.ac.uk Adherence to GCP standards is mandatory for all clinical trials involving this compound. GCP provides public assurance that the rights, safety, and well-being of trial subjects are protected and that the clinical trial data are credible and accurate. europa.eueuropa.eunihr.ac.uk

The principles of GCP, as outlined in guidelines such as ICH E6, define the responsibilities of all parties involved in a clinical trial, including sponsors, investigators, and ethics committees. europa.eunihr.ac.ukcitiprogram.org Key aspects of GCP include obtaining informed consent from participants, ensuring appropriate ethical review of the study protocol, maintaining accurate and complete records, and implementing quality assurance and quality control systems. Compliance with GCP standards is crucial throughout the conduct of clinical trials for this compound. novotech-cro.com Regulatory authorities conduct inspections to verify adherence to GCP principles. Many regulatory bodies and institutions require training in GCP for personnel involved in clinical trials. nihr.ac.ukcitiprogram.org

Clinical Trial Protocol Design and Approval Processes

The clinical trial protocol is a foundational document that serves as a detailed blueprint for how a clinical trial will be conducted. lindushealth.commmsholdings.com For this compound, a comprehensive protocol must be developed for each planned clinical study. The protocol outlines the study's objectives, design, methodology, statistical considerations, and organization. clinicalleader.comlindushealth.com It specifies the criteria for selecting participants, the treatment regimens (though specific dosage information is excluded from this article as per instructions), the procedures for assessing efficacy and safety, the methods for data collection and analysis, and the ethical considerations. clinicalleader.comlindushealth.com

The design of the clinical trial protocol for this compound must adhere to relevant regulatory guidelines, such as those provided by the FDA and ICH E6. lindushealth.commmsholdings.com A well-designed protocol is vital for ensuring the safety of study participants and the integrity of the collected data. cromospharma.com Before a clinical trial can begin, the protocol must undergo rigorous review and approval by an Institutional Review Board (IRB) or Ethics Committee and the relevant regulatory authorities (e.g., FDA, EMA). clinicalleader.commmsholdings.comcromospharma.com This review process assesses the scientific merit of the study, the ethical considerations, and the potential risks to participants. The protocol document must include specific plans for complying with all applicable local and regional regulatory requirements. clinicalleader.com The approval of the clinical trial protocol by regulatory agencies is a mandatory step before any human dosing or data collection can commence.

New Drug Application (NDA) or Marketing Authorization Application (MAA) Considerations

For a new drug to be approved for marketing in the United States, a New Drug Application (NDA) must be submitted to the Food and Drug Administration (FDA). fda.govdrugs.com The NDA is the formal mechanism by which a drug sponsor proposes that the FDA approve a new pharmaceutical for U.S. commercialization. fda.gov The application must contain comprehensive information gathered during preclinical studies and human clinical trials, including data on chemistry, manufacturing, and controls. fda.govdrugs.comnih.gov The FDA reviews the NDA to determine if the drug is safe and effective for its proposed use, if the benefits outweigh the risks, if the proposed labeling is appropriate, and if the manufacturing methods and controls ensure the drug's identity, strength, quality, and purity. fda.gov The FDA has a standard review timeline for NDAs, typically within ten months of the 60-day filing date for a standard New Molecular Entity (NME) application. propharmagroup.com

In the European Union, a Marketing Authorization Application (MAA) must be submitted to the European Medicines Agency (EMA) for centralized approval. europa.eueupati.eu This procedure allows a single application to cover all EU member states, as well as Iceland, Liechtenstein, and Norway. europa.eueupati.eu The EMA is responsible for the scientific evaluation of the application, with key committees like the Committee for Human Medicinal Products (CHMP) and the Pharmacovigilance Risk Assessment Committee (PRAC) playing significant roles. eupati.eutopra.org The CHMP provides a scientific opinion on whether the medicine should be authorized, typically within 210 days, excluding "clock stops" for applicants to respond to questions. eupati.eu The European Commission then makes the final legally binding decision on granting the marketing authorization based on the EMA's recommendation. europa.eueupati.eu MAA submissions in the EU are required to use the electronic common technical document (eCTD) format and be submitted via the eSubmission gateway or web client. europa.eu Considerations for MAAs also include country-specific requirements such as the nomination of a Local Person for Pharmacovigilance (LPPV) and compliance with serialization requirements under the EU Falsified Medicine Directive. insuvia.com

While specific NDA or MAA considerations for this compound as a pharmaceutical compound were not extensively detailed in the search results, the general processes outlined by the FDA and EMA apply to all new drug applications. The level of data required for an NDA or MAA for this compound would depend on its intended use and regulatory classification. This compound (also known as Nylon 6) is listed in FDA regulations concerning indirect food additives, indicating its use in materials that contact food, which falls under different regulatory pathways than a pharmaceutical drug product. fda.govbarnwell.co.uk

Global Regulatory Science Initiatives Relevant to this compound

Regulatory science is a continuously evolving field that aims to improve the tools, standards, and approaches used to assess the safety, efficacy, quality, and performance of regulated products, including pharmaceuticals. fda.govc-path.org Global initiatives in regulatory science are crucial for harmonizing regulatory approaches and facilitating the timely availability of innovative medical products worldwide. nih.govfoodcomplianceinternational.com

Role of Regulatory Bodies (e.g., FDA, EMA) in this compound Oversight

Regulatory bodies such as the FDA and EMA play a central role in the oversight of pharmaceutical compounds like this compound, depending on their intended application. The FDA, an agency within the U.S. Department of Health and Human Services, regulates clinical investigations and the manufacturing and distribution of drugs, among other products. hhs.gov FDA regulations are codified in the Code of Federal Regulations (CFR), with human subject protection regulations found in parts 50, 56, 312, and 812 of 21 CFR. hhs.gov The FDA's Office of Drug Evaluation Sciences (ODES) promotes innovative approaches to drug evaluation through the development and support of novel drug development tools, standardized evaluation approaches, and regulatory science research. fda.gov

The EMA is responsible for the scientific evaluation of applications for centralized marketing authorizations in the European Union. europa.eueuropa.eu The EU legal framework for pharmaceuticals, based on regulations like (EC) No 726/2004 and Directive 2001/83/EC, ensures a high level of public health protection by requiring marketing authorization before a medicine can be placed on the market. europa.eu The EMA's work involves assessing marketing authorization applications and conducting post-authorization activities, including safety monitoring and managing variations to marketing authorizations. europa.eublue-reg.com